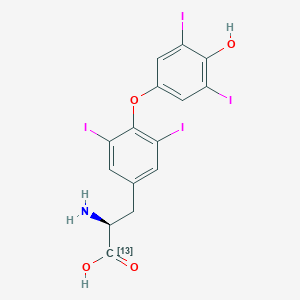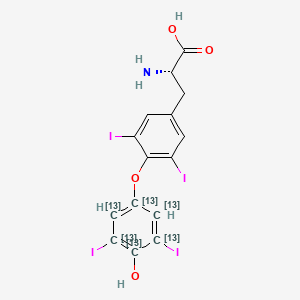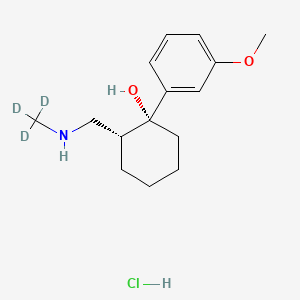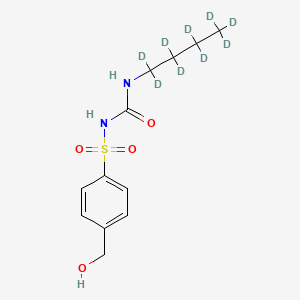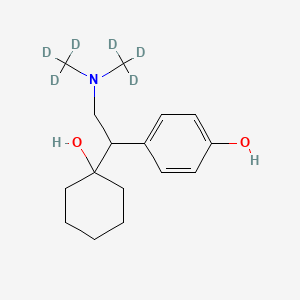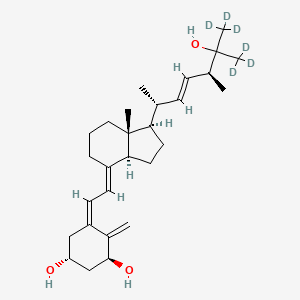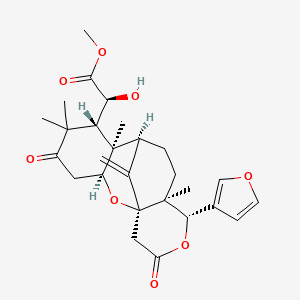
6-Hidroxianangolensato de metilo
Descripción general
Descripción
Methyl 6-hydroxyangolensate is a complex organic compound characterized by its unique tetracyclic structure
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Methyl 6-hydroxyangolensate, also known as Methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate, is a limonoid , a class of highly oxygenated modified triterpenoids . This compound has been found to exhibit a diverse range of biological activities .
Target of Action
Limonoids, the class of compounds to which it belongs, have been found to interact with a broad range of biological targets, contributing to their diverse medicinal properties .
Mode of Action
It is known that limonoids can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Methyl 6-hydroxyangolensate, like other limonoids, can affect several biochemical pathways. For instance, some limonoids have been found to inhibit α-amylase activity and decrease bowel motility . These effects could potentially justify their use in managing conditions like diabetes and diarrhea .
Result of Action
Methyl 6-hydroxyangolensate has been reported to show antifungal and antibacterial activities . This suggests that the compound can lead to molecular and cellular changes that inhibit the growth of certain fungi and bacteria .
Análisis Bioquímico
Biochemical Properties
Methyl 6-hydroxyangolensate has been found to interact with various enzymes and proteins. It has been reported to have an inhibitory effect on the proliferation of SU‐DHL‐2 cells
Cellular Effects
It has been reported to have an inhibitory effect on the proliferation of SU‐DHL‐2 cells
Molecular Mechanism
It has been reported to have an inhibitory effect on the proliferation of SU‐DHL‐2 cells , suggesting that it may interact with cellular biomolecules and potentially influence gene expression
Dosage Effects in Animal Models
A study has reported a dose-dependent increase in blood levels of total protein, urea, globulin, and creatinine in rats
Métodos De Preparación
The synthesis of this compound involves multiple steps, typically starting with the construction of the tetracyclic core. The furan ring is introduced through a series of cyclization reactions. The hydroxyacetate group is then added via esterification. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar compounds include other tetracyclic molecules with furan rings and hydroxyacetate groups. the unique combination of functional groups and the specific arrangement of atoms in this compound give it distinct properties. For instance, its high degree of methylation and the presence of a furan ring differentiate it from other tetracyclic compounds, potentially leading to unique biological activities and chemical reactivity.
Propiedades
IUPAC Name |
methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16-,18-,20-,21-,22-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYZKWCPWBKPIG-KDSQYEHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)[C@@H](C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known antifungal activity of Methyl 6-hydroxyangolensate?
A1: While Methyl 6-hydroxyangolensate itself was not directly tested for antifungal activity in the provided research [, ], its close structural analogue, Methyl angolensate, exhibited antifungal activity against the plant pathogenic fungus Botrytis cinerea []. This suggests Methyl 6-hydroxyangolensate might possess similar antifungal properties, but further research is needed to confirm this.
Q2: Where has Methyl 6-hydroxyangolensate been found in nature?
A2: Methyl 6-hydroxyangolensate was first isolated from the timber of Khaya senegalensis (Desr.) A. Juss, along with its acetate derivative []. This finding highlights the presence of this compound in the Meliaceae family.
Q3: Is there any information available on the structure-activity relationship of Methyl 6-hydroxyangolensate and its antifungal activity?
A3: Although the provided research doesn't specifically investigate the structure-activity relationship of Methyl 6-hydroxyangolensate, the study by Konan et al. [] does discuss the structure-activity relationship of other limonoids, including Methyl angolensate, against Botrytis cinerea. The presence of specific functional groups and their spatial arrangement appear to influence the antifungal activity. Further studies are needed to determine the specific structural features of Methyl 6-hydroxyangolensate that may contribute to potential antifungal activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


